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Compound of Interest

Compound Name: JINJ-46356479

Cat. No.: B15574158

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Abstract

These application notes provide detailed protocols for the administration of INJ-46356479, a
selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic
glutamate receptor 2 (mGIuR2), for central nervous system (CNS) research.[1][2] INJ-
46356479 enhances the receptor's response to endogenous glutamate, leading to a reduction
in presynaptic glutamate release. This mechanism of action makes it a valuable tool for
studying glutamatergic neurotransmission and its role in various CNS disorders, including
schizophrenia. These notes cover various administration routes, including subcutaneous,
intravenous, and a proposed oral formulation, along with pharmacokinetic data and a detailed
experimental protocol for a preclinical model of schizophrenia.

Introduction to JNJ-46356479

JNJ-46356479 is a potent and selective mGluR2 PAM with an EC50 of 78 nM.[2] By
modulating the mGIuR2 receptor, it offers a targeted approach to investigate the therapeutic
potential of reducing glutamate hyperexcitability in the CNS. Preclinical studies have
demonstrated its in vivo activity and brain permeability, making it suitable for a range of CNS
investigations.

Mechanism of Action
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JNJ-46356479 acts as a positive allosteric modulator at the mGIuR2 receptor, a Gi/o-coupled
G-protein coupled receptor (GPCR). Its binding to an allosteric site on the receptor enhances
the affinity and/or efficacy of the endogenous ligand, glutamate. Activation of presynaptic
MGIuR2 receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (CAMP)
levels, and modulation of voltage-gated calcium channels. This cascade of events ultimately
results in a reduction of glutamate release from the presynaptic terminal.
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Start:
Select Administration Route

Subcutaneous (s.c.) Intravenous (i.v.) Oral (p.o.)

Formulation: Formulation: Proposed Formulation:
10% HPBCD 10% Ethanolic 0.5% Methylcellulose
5% DMSO in Water Saline Solution in Water

Administer to
Animal Model

End:
Proceed with
CNS Study

Ketamine Induction Phase Treatment Phase (Adolescence) Behavioral Testing Phase (Adulthood)

PND 7,9, 11:
Subcutaneous Ketamine
(30 mg/kg)

PND 35-60:
Daily Subcutaneous JNJ-46356479
(10 mg/kg)

PND >90:
Cognitive and Social
Behavioral Tests

Developmental Period Maturation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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